molecular formula C9H12N2O B8451448 2-Ethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

2-Ethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No. B8451448
M. Wt: 164.20 g/mol
InChI Key: SOEBVAYDMXFISG-UHFFFAOYSA-N
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Patent
US04482557

Procedure details

The preparation of pyrrolo[1,2-a]pyrimidines has not been studied thoroughly heretofore [Advances in Heterocyclic Chemistry Vol. 21, pp. 3-25 (1977), edited by Academic Press] and only some references have been published concerning the preparation of 3-substituted-pyrrolo[1,2-a]pyrimidines. [Chem. Commun. 805 (1966); Khim. Geterosikl. Soedin, 3, 428, 1970 and 6, 765 1975; C. R. Hebd. Seances Acad. Sci., Ser C. 262, 365, 1966 and 265, 249, 1967; Bull. Soc. Chim. Fr. 9, 3133, 3139 and 3146, 1969, Justus Liebigs Ann. Chem. 103, 1973; Chem. Ber. 103, 1797, 1970 and 107, 270, 1974; Chem. Pharm. Bull. 21, 1305, 1973; and DE-Patent Specification No. 1 803 758 and Japanese Patent Specification No. 7 334 897 and HU-Patent Specification No. 167 676⟧ According to HU-patent Specification No. 167 676, 2-methoxy-1-pyrroline is heated with diethyl-ethoxymethylene-malonate for 8 hours in the presence of ammonium acetate and the reaction mixture is processed in a complicated manner to give ethyl 4oxo-4,6,7,8-tetrahydro-pyrrolo[1,2-a]pyrimidine with a yield of 7.1%. No melting point of the product is given. The product is characterized only by IR and PMR spectra.
[Compound]
Name
pyrrolo[1,2-a]pyrimidines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-substituted-pyrrolo[1,2-a]pyrimidines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH2:7][CH2:6][CH2:5][N:4]=1.C(OC(=O)[C:12](=[CH:18]OCC)[C:13]([O:15]CC)=O)C.[C:23]([O-])(=O)[CH3:24].[NH4+:27]>>[CH2:23]([C:18]1[N:27]=[C:3]2[CH2:7][CH2:6][CH2:5][N:4]2[C:13](=[O:15])[CH:12]=1)[CH3:24] |f:2.3|

Inputs

Step One
Name
pyrrolo[1,2-a]pyrimidines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-substituted-pyrrolo[1,2-a]pyrimidines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)=COCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1N=C2N(C(C1)=O)CCC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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